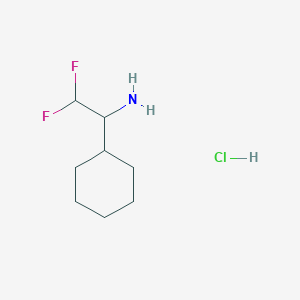

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride

Description

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride is a fluorinated amine salt characterized by a cyclohexyl group attached to a difluoroethylamine backbone. This compound is of interest in medicinal chemistry due to the combined effects of fluorine substitution (enhancing metabolic stability and lipophilicity) and the cyclohexyl moiety (influencing steric bulk and pharmacokinetics). Its synthesis involves reactions with hydrogen chloride in 1,4-dioxane, yielding intermediates like 2-(2,2-difluorocyclohexyl)ethan-1-amine hydrochloride .

Properties

IUPAC Name |

1-cyclohexyl-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREIXGSIHFTAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: Cyclohexylamine and 2,2-difluoroethanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as tetrahydrofuran (THF) is used.

Catalysts: A strong base like sodium hydride (NaH) is used to deprotonate the amine group, facilitating the nucleophilic substitution reaction.

Reaction Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the difluoro groups are replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone.

Major Products:

Oxidation: Cyclohexyl-2,2-difluoroethanone.

Reduction: Cyclohexyl-2,2-difluoroethanol.

Substitution: Cyclohexyl-2,2-diiodoethan-1-amine.

Scientific Research Applications

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclohexyl group provides hydrophobic interactions, while the difluoro groups enhance the compound’s stability and reactivity. The amine group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors.

Comparison with Similar Compounds

Fluorination Patterns: Difluoro vs. Trifluoro Substitution

The trifluoro analog, 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride, differs by an additional fluorine atom. For example:

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| 1-Cyclohexyl-2,2-difluoroethan-1-amine HCl | 2×F, cyclohexyl | 211.66 g/mol | Moderate lipophilicity, CNS penetration potential |

| 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl | 3×F, cyclohexyl | 229.65 g/mol | Higher electronegativity, enhanced metabolic stability |

The trifluoro variant is documented in high-purity forms (≥98%) and has applications in fluorinated compound libraries .

Cyclohexyl vs. Cyclopropyl Substituents

Replacing the cyclohexyl group with a cyclopropyl ring (as in 1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride ) reduces steric hindrance and lipophilicity. Cyclopropyl derivatives are often explored for improved solubility and reduced off-target interactions .

| Compound | Ring Size | logP (Predicted) | Solubility (H2O) |

|---|---|---|---|

| 1-Cyclohexyl-2,2-difluoroethan-1-amine HCl | 6-membered | 2.1 | Low |

| 1-Cyclopropyl-2,2-difluoroethan-1-amine HCl | 3-membered | 1.4 | Moderate |

Stereochemical Variants

Enantiomeric forms, such as (R)-1-cyclohexyl-2,2,2-trifluoroethanamine hydrochloride, demonstrate the importance of chirality in pharmacological activity. In contrast, the racemic mixture of the difluoro compound may exhibit mixed efficacy and safety profiles.

Functional Group Substitutions

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride replaces the cyclohexyl group with a difluorophenyl ring.

Pharmacokinetic and Biotransformation Insights

- Cyclohexyl Group Impact : Cyclohexyl-containing compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, exhibit significant CNS penetration due to lipid solubility. This property is retained in 1-cyclohexyl-2,2-difluoroethan-1-amine hydrochloride, suggesting utility in CNS-targeted therapies .

- Metabolism : Fluorine atoms reduce oxidative metabolism, prolonging half-life. The trifluoro analog’s stability may exceed that of the difluoro compound, as seen in its resistance to enzymatic degradation .

- Excretion : Cyclohexyl derivatives are primarily excreted renally, with minimal biliary involvement, as observed in rodent studies .

Biological Activity

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structural features, including the presence of difluoromethyl and cyclohexyl groups, suggest potential biological activities that merit detailed exploration.

The compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : CHFN·HCl

- Molecular Weight : 201.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound is believed to act as an antagonist or modulator at certain neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other therapeutic agents.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

- Neuroprotective Properties : The compound has shown potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways.

- Anti-inflammatory Activity : It may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant Effects | Modulation of neurotransmitters | |

| Neuroprotective Properties | Inhibition of oxidative stress | |

| Anti-inflammatory Activity | Inhibition of cytokines |

Case Study Analysis

A notable study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study utilized behavioral assays such as the forced swim test and tail suspension test to quantify these effects. Furthermore, biochemical assays indicated alterations in serotonin and norepinephrine levels post-treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound exhibits reasonable absorption rates when administered orally.

- Distribution : Its lipophilic nature suggests extensive distribution within the central nervous system.

- Metabolism : Initial findings indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination from the body.

Q & A

Basic Research Questions

Q. How can the purity of 1-cyclohexyl-2,2-difluoroethan-1-amine hydrochloride be validated in synthetic batches?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and a mobile phase optimized for amine-containing compounds (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times and peak areas against a certified reference standard. For impurities, employ mass spectrometry (LC-MS) to identify byproducts, such as dehalogenated or cyclohexyl ring-opened derivatives, which may arise during synthesis .

Q. What synthetic routes are optimal for introducing the 2,2-difluoroethylamine moiety into cyclohexyl-based scaffolds?

- Methodological Answer : A two-step approach is common:

Nucleophilic substitution : React cyclohexylmagnesium bromide with 2,2-difluoroethylamine precursors (e.g., 2,2-difluoroethyl tosylate) under anhydrous conditions.

Hydrochloride salt formation : Treat the free base with HCl in ethanol, followed by recrystallization from a non-polar solvent (e.g., diethyl ether) to enhance purity .

- Key Consideration : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and avoid over-fluorination .

Q. How does the cyclohexyl group influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Perform pH-dependent solubility assays (e.g., shake-flask method) across a pH range (2–12). The cyclohexyl group reduces aqueous solubility due to hydrophobicity, necessitating co-solvents like DMSO for biological assays. Stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, such as hydrolysis of the amine-hydrochloride bond .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data between in vitro and in vivo models for this compound?

- Methodological Answer :

- In vitro : Use radioligand displacement assays (e.g., <sup>3</sup>H-labeled antagonists) on isolated receptors (e.g., NMDA or σ receptors, common targets for cyclohexylamine derivatives) to measure IC50 values .

- In vivo : Perform pharmacokinetic profiling (plasma/tissue distribution via LC-MS) to assess blood-brain barrier penetration. Discrepancies may arise from metabolite interference (e.g., N-dealkylation products) or protein binding .

- Data Reconciliation : Apply allosteric modulation models or molecular docking simulations to explain differential binding affinities .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity for neurological targets?

- Methodological Answer :

Core Modifications : Replace the cyclohexyl group with bicyclic systems (e.g., norbornane) to evaluate steric effects on target engagement.

Fluorine Positioning : Synthesize analogs with mono- or trifluoroethyl groups to assess electronic effects on receptor affinity.

Functional Assays : Test analogs in calcium flux assays (e.g., FLIPR) for functional selectivity against off-target receptors (e.g., dopamine D2) .

- Validation : Cross-reference SAR with cryo-EM or X-ray crystallography data of receptor-ligand complexes .

Q. What analytical techniques differentiate enantiomers of this compound, and how does chirality impact biological activity?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Confirm enantiomeric excess (>98%) via circular dichroism (CD) spectroscopy .

- Biological Impact : Compare enantiomers in patch-clamp electrophysiology (e.g., NMDA receptor inhibition). For example, (R)-enantiomers may exhibit 10-fold higher potency due to preferential binding to hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.